molecular formula C22H23ClN2O3S B11357081 3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11357081
M. Wt: 430.9 g/mol
InChI Key: XFYPWGDMWXKNDW-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a morpholine ring, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the Morpholine Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 4-methoxyphenethylamine
  • 2-(4-chlorophenyl)ethylamine

Uniqueness

3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile research tool.

Properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

3-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H23ClN2O3S/c1-27-16-8-6-15(7-9-16)18(25-10-12-28-13-11-25)14-24-22(26)21-20(23)17-4-2-3-5-19(17)29-21/h2-9,18H,10-14H2,1H3,(H,24,26)

InChI Key

XFYPWGDMWXKNDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)N4CCOCC4

Origin of Product

United States

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